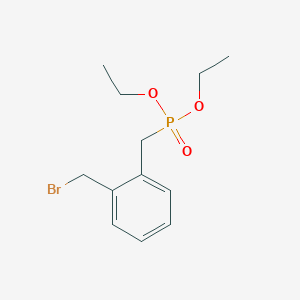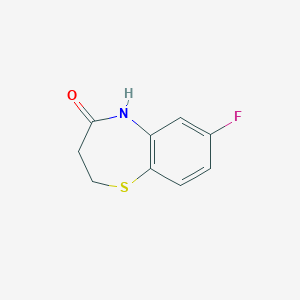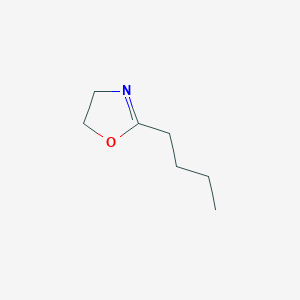
2-n-Butyl-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Butyl-2-oxazoline, also known as 2-Butyl-2-oxazoline, is a heterocyclic organic compound with the molecular formula C7H13NO. It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butyl-2-oxazoline typically involves the cyclization of β-hydroxy amides. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst, followed by cyclodehydration to form the oxazoline ring . Another approach involves the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides at room temperature .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes to ensure high yield and purity. One such method involves the methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization . This process is amenable to multi-gram scale synthesis and provides the target compound in high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-n-Butyl-2-oxazoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
2-n-Butyl-2-oxazoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-n-Butyl-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby facilitating various chemical transformations . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
2-n-Butyl-2-oxazoline can be compared with other oxazoline derivatives, such as:
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 2-Phenyl-2-oxazoline
- 2-Isopropenyl-2-oxazoline
Uniqueness
The uniqueness of this compound lies in its butyl substituent, which imparts distinct chemical properties and reactivity compared to other oxazoline derivatives. This makes it a valuable compound for specific applications in synthesis and catalysis .
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3 |
Clé InChI |
VERUITIRUQLVOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NCCO1 |
Numéros CAS associés |
25822-73-5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

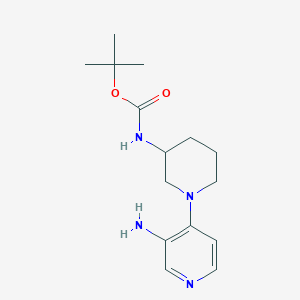
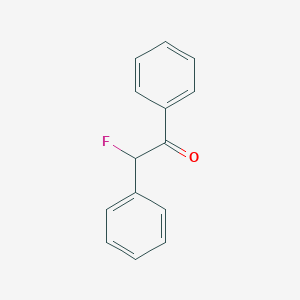

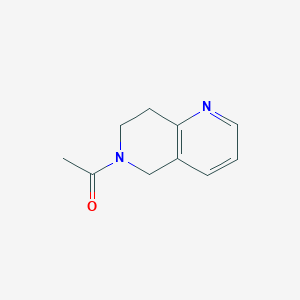
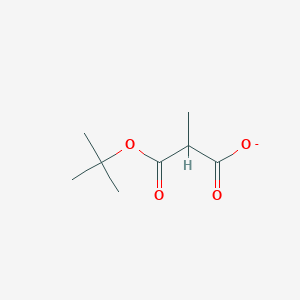
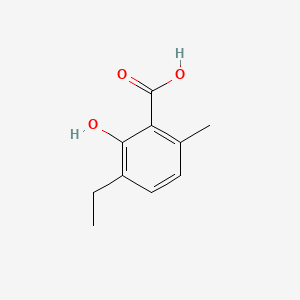
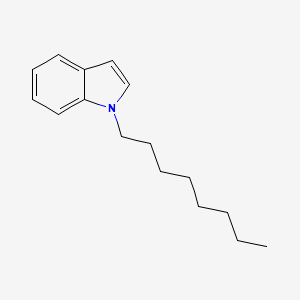
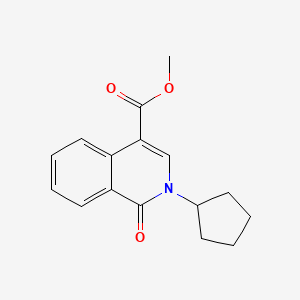
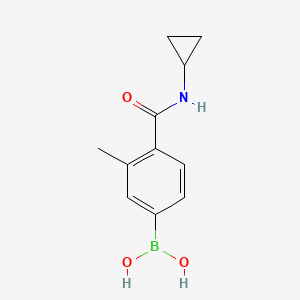
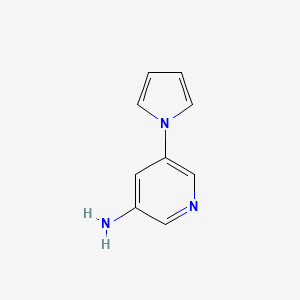
![[2-(Benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol](/img/structure/B8675988.png)
